N-(4,6-dimethylpyridin-2-yl)-3-oxobutanamide
Description
Historical Context and Discovery
The development of this compound can be traced to the broader historical evolution of acetoacetamide derivatives and pyridine chemistry. The compound first appeared in chemical literature as part of systematic studies on pyridyl-acetoacetamide derivatives, with its Chemical Abstracts Service number 23600-26-2 being assigned during early cataloging efforts. The initial synthesis pathways were developed through condensation reactions between appropriately substituted aminopyridines and acetoacetic acid derivatives, reflecting the classical approaches used in heterocyclic chemistry during the mid-20th century.
The discovery of this compound emerged from research into modified acetoacetamide structures, where scientists sought to incorporate pyridine rings to enhance biological activity and synthetic utility. Early investigations revealed that the incorporation of dimethyl substituents at the 4 and 6 positions of the pyridine ring significantly influenced the reactivity and stability of the resulting acetoacetamide derivative. The compound was first synthesized through fusion reactions between 2-aminopyridine derivatives and ethyl acetoacetate, a method that remains fundamental to its preparation today.
Historical documentation indicates that the compound gained prominence in the 1970s and 1980s as part of broader efforts to develop synthetic intermediates for pharmaceutical applications. The systematic study of pyridyl-acetoacetamides during this period led to the recognition of this compound as a versatile synthetic intermediate, particularly in the construction of fused heterocyclic systems. The creation date listed in chemical databases as 2005-07-11 reflects the formal digital cataloging rather than the initial discovery, which predates electronic chemical information systems.
Significance in Heterocyclic Chemistry
This compound occupies a central position in heterocyclic chemistry due to its exceptional utility as a building block for complex molecular architectures. The compound serves as a key intermediate in the synthesis of various heterocyclic systems, including dihydropyridines, pyridopyridones, pyridazines, and pyridopyrimidinethione derivatives. Research has demonstrated that the acetoacetamide functionality provides multiple reactive sites that enable diverse cyclization reactions, while the pyridine ring offers additional coordination and electronic properties that influence reaction pathways and product formation.
The significance of this compound in heterocyclic synthesis is particularly evident in its ability to undergo condensation reactions with arylidenemalononitriles to produce dihydropyridine derivatives, which are important pharmacophores in medicinal chemistry. Studies have shown that the reaction conditions and substituent patterns can be modified to control the regioselectivity and yield of these transformations, making this compound a valuable tool for synthetic chemists.
Furthermore, the compound demonstrates remarkable versatility in forming fused ring systems through intramolecular cyclization reactions. When subjected to extended heating conditions, this compound can undergo ring closure to form pyridopyridone structures, representing a significant transformation that creates bicyclic systems with potential biological activity. The ability to form such diverse structures from a single starting material underscores its importance in heterocyclic chemistry and synthetic methodology development.
Nomenclature and Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming organic compounds containing both pyridine and amide functionalities. The official International Union of Pure and Applied Chemistry name, this compound, clearly indicates the structural components: a butanamide backbone with an oxo group at the 3-position and an N-substituent consisting of a pyridine ring with methyl groups at positions 4 and 6.
The compound exists under several synonymous names in chemical literature, reflecting different naming conventions and database systems. Alternative designations include N-(4,6-dimethyl-2-pyridinyl)-3-oxobutanamide, Butanamide, N-(4,6-dimethyl-2-pyridinyl)-3-oxo-, and the research code 4G-947. These various names all refer to the same molecular structure but emphasize different aspects of the compound's organization or origin.
From a classification perspective, this compound belongs to several important chemical categories. Structurally, it is classified as a pyridylacetoacetamide derivative, combining features of both acetoacetamide chemistry and pyridine chemistry. The compound can also be categorized as a beta-keto amide due to the presence of the ketone functionality adjacent to the amide group, which significantly influences its chemical reactivity and synthetic applications.
The following table summarizes the key nomenclature and classification data for this compound:
The compound's classification as a heterocyclic building block is further supported by its structural features, which include both aromatic pyridine character and reactive acetoacetamide functionality. This dual nature makes it particularly valuable in synthetic applications where both electronic and nucleophilic properties are required. The systematic classification places this compound within the broader family of pyridylacetoacetamides, a group known for their utility in constructing complex heterocyclic systems and their potential applications in pharmaceutical chemistry.
Properties
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-7-4-8(2)12-10(5-7)13-11(15)6-9(3)14/h4-5H,6H2,1-3H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUCRBUEUQUXDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)CC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363094 | |
| Record name | 4G-947 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23600-26-2 | |
| Record name | 4G-947 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbodiimide-Mediated Coupling Reactions
Carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely employed for activating carboxylic acids during amide bond formation. In one protocol, 2-methyl-1H-indole-3-carboxylic acid was reacted with 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one using EDC and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 20°C for 13 hours. Triethylamine was added to maintain a basic pH, facilitating the activation of the carboxylic acid. The reaction mixture was washed with water, dried over sodium sulfate, and purified via column chromatography (DCM/methanol 10:2) to yield the target compound at 51%.
Table 1: Representative Carbodiimide-Mediated Syntheses
| Reagents | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| EDC, HOBt, Triethylamine | DCM | 20°C | 13 h | 51% | |
| EDC, DIEA | DMF | RT | 3 h | 30% |
This method’s efficiency is limited by competing side reactions, such as N-acylurea formation, necessitating stringent stoichiometric control.
PyBOP-Assisted Amide Bond Formation
Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) offers superior activation kinetics compared to carbodiimides. A two-step procedure involved dissolving 2-methyl-1H-indole-3-carboxylic acid in dimethyl sulfoxide (DMSO), followed by the addition of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one and PyBOP at room temperature. After 3 hours, the mixture was precipitated in ice-cold water, filtered, and washed with acetonitrile to achieve 30% yield. Extended reaction times (overnight) improved yields to 74%, highlighting the importance of kinetic optimization.
Table 2: PyBOP-Based Synthesis Optimization
| Acid | Coupling Agent | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|
| 2-Methyl-1H-indole-3-carboxylic acid | PyBOP | DMSO | 3 h | 30% | |
| Custom aryl carboxylic acid | PyBOP | DMSO | 16 h | 74% |
Precursor Synthesis and Functionalization
The pyridine core of N-(4,6-dimethylpyridin-2-yl)-3-oxobutanamide is often derived from intermediates like 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 72716-80-4). This precursor is synthesized via cyclocondensation of 2-cyanoacetamide with sodium 2-methyl-3-oxobut-1-en-1-olate in aqueous piperidinium acetate under reflux (127°C, 21 hours). Acidification with acetic acid precipitates the product at 65.9% yield. Subsequent aminomethylation introduces the required sidechain for amidation.
Table 3: Key Precursor Synthesis Parameters
| Starting Material | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Cyanoacetamide | Piperidinium acetate | Reflux, 21 h | 65.9% | |
| Sodium 2-methyl-3-oxobut-1-en-1-olate | Piperidine, acetic acid | RT, 24 h | 33% |
Solvent and Temperature Optimization
Solvent polarity critically influences reaction outcomes. Polar aprotic solvents like DMSO and DMF enhance reagent solubility but may hinder precipitation. In contrast, DCM facilitates easier workup but requires anhydrous conditions. A comparative study demonstrated that PyBOP reactions in DMSO at 25°C achieved 74% yield, whereas DCM-based systems plateaued at 51%. Elevated temperatures (50°C) reduced yields due to decomposition, underscoring the necessity for mild conditions.
Comparative Analysis of Methodologies
- Yield Efficiency : PyBOP-assisted methods outperform carbodiimide routes (74% vs. 51%) but require costlier reagents.
- Purity : Column chromatography (DCM/methanol) delivers >95% purity, while precipitation methods necessitate post-synthesis slurrying in acetonitrile.
- Scalability : Precursor-based approaches are scalable but involve multi-step sequences, increasing complexity.
Chemical Reactions Analysis
Types of Reactions: N-(4,6-dimethylpyridin-2-yl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-(4,6-dimethylpyridin-2-yl)-3-hydroxybutanamide.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(4,6-dimethylpyridin-2-yl)-3-oxobutanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.
Biological Studies: It can be used as a probe to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyridin-2-yl)-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, or binding to specific receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridine and Amide Moieties
a. TG11-77·HCl (2-[(4,6-Dimethylpyridin-2-yl)amino]-N-[2-(2-methyl-1H-indol-3-yl)ethyl]pyrimidine-5-carboxamide hydrochloride)
- Structural Differences : Incorporates a pyrimidine-carboxamide core instead of 3-oxobutanamide, with an additional indole-ethyl substituent.
- Functional Properties : Exhibits high selectivity as an EP2 receptor antagonist, enhanced brain permeability, and water solubility due to its hydrochloride salt form .
- Comparison : While both compounds share the 4,6-dimethylpyridin-2-yl group, TG11-77·HCl’s extended aromatic system and charged form enhance its pharmacokinetic profile compared to the simpler 3-oxobutanamide derivative.
b. N-(2,4-Dialkylphenyl)-3-oxobutanamide Derivatives
3-Oxobutanamide Derivatives with Modified Substituents
a. Trifluorinated 3-Oxobutanamides (e.g., 4,4,4-Trifluoro-N-(6-methyl-2-phenyl-1H-indol-5-yl)-3-oxobutanamide)
- Structural Differences : Incorporation of a trifluoro group at the β-keto position and indole-phenyl substituents.
b. Stereoisomeric Butanamides (e.g., (R)- and (S)-N-[(...)-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1-yl]butanamide)
- Structural Differences : Complex stereochemistry and additional substituents (e.g., tetrahydro-pyrimidinyl groups).
- Functional Properties : These derivatives are pharmacopeial candidates, likely targeting enzymatic pathways due to their chiral centers .
- Comparison : The stereochemical complexity of these compounds contrasts with the planar pyridine ring in N-(4,6-dimethylpyridin-2-yl)-3-oxobutanamide, influencing target binding specificity.
Polymeric and Industrial Derivatives
Polymer with N-(3-aminophenyl)-2-[2-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)diazenyl]-3-oxobutanamide
- Structural Differences : Integrated into a polymer backbone with ethenylbenzene and acrylate units.
- Applications : Used in industrial coatings or adhesives, leveraging the 3-oxobutanamide’s reactivity .
- Comparison: Polymerization drastically alters physical properties (e.g., melting point, viscosity) compared to the monomeric pyridine-based compound.
Data Table: Key Comparative Properties
Research Findings and Implications
- Structural Flexibility : The 3-oxobutanamide scaffold allows diverse substitutions, enabling tuning of electronic properties (e.g., fluorination) and biological activity .
- Pharmacological Potential: Pyridine-containing analogues like this compound may serve as leads for CNS drugs, though optimization for solubility and selectivity is needed, as demonstrated by TG11-77·HCl’s success .
- Industrial Relevance : Polymerization of 3-oxobutanamide derivatives expands applications beyond pharmaceuticals, though this sacrifices molecular specificity .
Biological Activity
N-(4,6-dimethylpyridin-2-yl)-3-oxobutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with two methyl groups and an oxobutanamide moiety. This unique structure allows it to interact with various biological targets, potentially modulating their activity.
The biological activity of this compound primarily involves its ability to bind to specific enzymes or receptors. This binding can lead to several biological effects, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.
- Receptor Modulation : It can modulate receptor activity, influencing cellular responses such as proliferation and apoptosis.
Biological Activities
Recent studies have reported various biological activities associated with this compound:
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through enzyme inhibition.
- Antimicrobial Properties : Research indicates that it may possess antimicrobial activity against certain bacterial strains.
- Anticancer Potential : Preliminary studies suggest that it could inhibit tumor cell proliferation.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
-
In Vitro Studies :
- A study assessed its ability to inhibit the growth of Staphylococcus aureus, revealing significant antibacterial activity at certain concentrations.
- Another study demonstrated its effectiveness in reducing nitric oxide production in macrophages, indicating anti-inflammatory properties.
-
In Vivo Studies :
- Animal models treated with the compound showed reduced swelling and inflammatory markers in conditions mimicking arthritis.
Quantitative Structure–Activity Relationship (QSAR)
A QSAR analysis was conducted to correlate the chemical structure of this compound with its biological activity. Key findings include:
| Descriptor | Value | Correlation with Activity |
|---|---|---|
| LogP | 2.5 | Positive |
| Molecular Weight | 202 g/mol | Negative |
| Hydrogen Bond Donors | 1 | Positive |
This analysis suggests that lipophilicity (LogP) positively correlates with the compound's bioactivity, while higher molecular weight may hinder activity.
Comparative Analysis with Similar Compounds
This compound can be compared with structurally related compounds to understand its unique properties better:
| Compound Name | Key Biological Activity |
|---|---|
| N-(4,6-dimethylpyridin-2-yl)-3-methylbutanamide | Anti-inflammatory and antimicrobial |
| N-(4,6-dimethylpyridin-2-yl)-2-phenoxyacetamide | Antiviral and anticancer properties |
The comparative analysis highlights that while similar compounds exhibit various biological activities, the specific substitution pattern in this compound contributes to its unique profile.
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Load | 0.5–1.0 mol% | >85% yield |
| Reaction Time | 2–4 hrs | Prevents byproducts |
| Solvent Polarity | Medium (EtOH) | Balances solubility/reactivity |
Basic: What characterization techniques are essential for verifying the structure of this compound?
Answer:
A multi-technique approach is required:
- Single-Crystal XRD : Resolve bond lengths/angles and confirm substituent positions. SHELXL (via SHELX suite) is recommended for refinement, especially for handling anisotropic displacement parameters .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.2–2.5 ppm (methyl groups) and δ 6.5–7.0 ppm (pyridine protons).
- ¹³C NMR : Carbonyl signals at ~170 ppm .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 235.1 (calculated for C₁₁H₁₄N₂O₂) .
Q. Validation Workflow :
XRD for backbone confirmation.
NMR to validate functional groups.
HRMS for molecular formula verification.
Basic: How is the biological activity of this compound screened in preliminary assays?
Answer:
Standard protocols include:
- Antibacterial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli using broth dilution (CLSI guidelines).
- Enzyme Inhibition : Evaluate IC₅₀ against cyclooxygenase-2 (COX-2) via fluorometric assays .
- Cytotoxicity : MTT assay on HEK-293 cells to assess safety margins .
Q. Data Interpretation :
| Assay Type | Key Result (Example) | Significance |
|---|---|---|
| MIC vs. S. aureus | 32 µg/mL | Moderate potency |
| COX-2 IC₅₀ | 12 µM | Anti-inflammatory potential |
Advanced: What crystallographic challenges arise during structure refinement of this compound?
Answer:
Common issues include:
- Disordered Solvent Molecules : Use SQUEEZE (PLATON) to model electron density in void spaces .
- Twinning : Apply TWIN/BASF commands in SHELXL for pseudo-merohedral twinning .
- Anisotropic Thermal Motion : Refine hydrogen atoms using riding models to reduce overparameterization .
Case Study :
A derivative, N-(4-ethoxyphenyl)-3-oxobutanamide, exhibited twinning (twin law -h, -k, l), resolved via SHELXL with a BASF parameter of 0.25 .
Advanced: How do substituent positions on the aryl ring influence biological activity in N-aryl-3-oxobutanamides?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Positional Effects :
- Para-substitution (e.g., 4-methoxy) enhances COX-2 inhibition due to improved hydrophobic interactions.
- Ortho-substitution (e.g., 2-chloro) reduces solubility but increases antibacterial activity .
Q. Comparative SAR Table :
Advanced: How can contradictory data between computational predictions and experimental bioassays be resolved?
Answer:
Case Example : Trifluoromethyl derivatives showed no SOS-inducing activity in E. coli despite favorable docking scores .
Resolution Strategies :
MD Simulations : Assess dynamic binding (e.g., 100 ns trajectories) to identify unstable ligand-receptor interactions.
Metabolite Screening : Check for rapid metabolic degradation via LC-MS/MS.
Crystallographic Validation : Resolve target-ligand co-crystals to confirm binding modes .
Q. Workflow :
Replicate assays with purified enzyme targets.
Cross-validate with orthogonal techniques (SPR, ITC).
Adjust computational models using experimental constraints.
Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
